Cerium(III) isooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

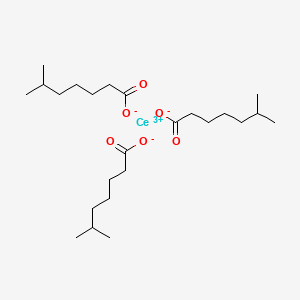

Structure

3D Structure of Parent

Properties

CAS No. |

94246-95-4 |

|---|---|

Molecular Formula |

C24H45CeO6 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

cerium(3+);6-methylheptanoate |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

OPWPLVPDVVLADZ-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cerium(III) Isooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis methods for Cerium(III) isooctanoate, a versatile organometallic compound with applications in various fields, including as a precursor for the synthesis of cerium-based nanomaterials. This document details experimental protocols, presents key data in a structured format, and visualizes the synthesis workflow.

Introduction

This compound, also commonly referred to as Cerium(III) 2-ethylhexanoate, is a metal carboxylate that serves as a crucial precursor in the synthesis of cerium oxide nanoparticles and thin films. Its solubility in organic solvents makes it particularly useful in non-aqueous synthesis routes. The synthesis of this compound typically involves the reaction of a Cerium(III) salt with isooctanoic acid or its corresponding salt. The choice of precursors and reaction conditions can influence the purity and yield of the final product.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are prevalent: the direct reaction of a Cerium(III) salt with isooctanoic acid and a metathesis reaction between a Cerium(III) salt and an alkali metal salt of isooctanoic acid.

Direct Reaction Method

This method involves the direct reaction of a Cerium(III) salt, such as Cerium(III) chloride or Cerium(III) nitrate, with 2-ethylhexanoic acid. The reaction is typically carried out in a suitable solvent, and a base may be added to facilitate the reaction by deprotonating the carboxylic acid.

Metathesis Reaction Method

The metathesis, or double displacement, reaction involves the use of an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate, which reacts with a soluble Cerium(III) salt. This method can offer advantages in terms of reaction completeness and ease of product isolation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from Cerium(III) Chloride and 2-Ethylhexanoic Acid

This protocol is based on the general principles of metal carboxylate synthesis from metal halides.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Triethylamine (C₆H₁₅N) or another suitable base

-

Toluene or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a stoichiometric amount of Cerium(III) chloride heptahydrate in a minimal amount of ethanol.

-

In a separate beaker, dissolve three molar equivalents of 2-ethylhexanoic acid in toluene.

-

Add the 2-ethylhexanoic acid solution to the reaction flask.

-

Slowly add three molar equivalents of triethylamine to the reaction mixture with vigorous stirring. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 4-6 hours to ensure complete reaction.

-

Cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with deionized water in a separatory funnel to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

The solvent can be removed under reduced pressure to yield this compound. The product is often supplied as a solution in 2-ethylhexanoic acid to maintain stability.

Protocol 2: Synthesis from Cerium(III) Nitrate and Sodium 2-Ethylhexanoate

This protocol utilizes a metathesis reaction, which can be advantageous for achieving high yields.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium 2-ethylhexanoate (NaC₈H₁₅O₂)

-

Deionized water

-

An organic solvent for extraction (e.g., hexane or toluene)

Procedure:

-

Prepare an aqueous solution of Cerium(III) nitrate hexahydrate.

-

Prepare an aqueous solution of sodium 2-ethylhexanoate (three molar equivalents). This can be prepared beforehand by neutralizing 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide.

-

Slowly add the sodium 2-ethylhexanoate solution to the Cerium(III) nitrate solution with constant stirring. A precipitate or an oily layer of this compound should form.

-

Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Extract the product into a suitable organic solvent (e.g., hexane or toluene).

-

Wash the organic layer with deionized water to remove any unreacted salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be evaporated under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | Ce(C₈H₁₅O₂)₃ |

| Molecular Weight | 569.74 g/mol |

| Appearance | Varies from a viscous liquid to a solid |

| Solubility | Soluble in organic solvents like xylene and toluene |

| Cerium Content (typical commercial grade) | ~12% in a 49% solution with 2-ethylhexanoic acid[1][2][3] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis methods described.

References

An In-depth Technical Guide on the Molecular Structure of Cerium(III) Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) isooctanoate, also commonly referred to as Cerium(III) 2-ethylhexanoate, is a versatile organometallic compound with significant applications in materials science, particularly as a precursor for the synthesis of cerium oxide nanoparticles and as a catalyst.[1][2] Despite its widespread use, a definitive, publicly available crystal structure remains elusive. This technical guide provides a comprehensive overview of the expected molecular structure of this compound based on data from analogous lanthanide carboxylate complexes. It outlines detailed, representative experimental protocols for its synthesis and characterization, and presents spectroscopic data from closely related compounds to offer a foundational understanding for researchers in the field.

Molecular Structure and Properties

This compound is the salt formed from the trivalent cerium cation (Ce³⁺) and three isooctanoate (or 2-ethylhexanoate) anions. The isooctanoate ligand is a bulky, branched-chain carboxylate, which influences the coordination chemistry and physical properties of the resulting complex.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cerium(III) 2-ethylhexanoate is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₅CeO₆ | [3] |

| Molecular Weight | 569.727 g/mol | [4] |

| Appearance | Clear colorless to yellow viscous liquid or solid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Density | 1.08 g/cm³ | [4] |

| Melting Point | >300 °C | [1] |

Postulated Molecular Structure

In the absence of a specific crystal structure for this compound, its molecular geometry can be inferred from the known structures of other cerium(III) carboxylate complexes. Cerium(III) is a lanthanide element known for its high coordination numbers, typically ranging from 8 to 10.[5][6]

The coordination environment around the Ce³⁺ ion in this compound is likely a distorted polyhedron. The carboxylate groups of the isooctanoate ligands can coordinate to the cerium ion in several modes, including monodentate, bidentate chelating, and bridging fashions.[7] The bulky nature of the 2-ethylhexyl group may favor lower coordination numbers or lead to the formation of dimeric or polymeric structures through carboxylate bridging. For instance, the crystal structure of cerium(III) pivalate, another bulky carboxylate complex, reveals a dimeric structure where two cerium centers are bridged by four pivalate ligands.[8] A similar arrangement is plausible for this compound.

The coordination of the carboxylate groups to the Ce³⁺ center is primarily through the oxygen atoms. The Ce-O bond distances in analogous cerium(III) carboxylate complexes are typically in the range of 2.4 to 2.6 Å.[5]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound, based on general methods for lanthanide carboxylates.

Synthesis of this compound

A common method for the synthesis of metal carboxylates is the reaction of a metal salt with the corresponding carboxylic acid or its salt.[9]

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (NaOH) or ammonia solution

-

Ethanol

-

Deionized water

-

Organic solvent (e.g., hexane or toluene)

Procedure:

-

Preparation of Sodium 2-ethylhexanoate: Dissolve a stoichiometric amount of 2-ethylhexanoic acid in ethanol. Slowly add an aqueous solution of sodium hydroxide with stirring until the pH is neutral. The resulting solution contains sodium 2-ethylhexanoate.

-

Reaction: In a separate flask, dissolve Cerium(III) chloride heptahydrate in deionized water.

-

Slowly add the sodium 2-ethylhexanoate solution to the Cerium(III) chloride solution with vigorous stirring. A precipitate of Cerium(III) 2-ethylhexanoate will form.

-

Isolation and Purification: Continue stirring the mixture for several hours to ensure complete reaction. Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol.

-

Dry the product under vacuum at a moderately elevated temperature (e.g., 60-80 °C) to remove residual solvent and water.

The workflow for the synthesis is illustrated in the following diagram:

Characterization Methods

FTIR spectroscopy is a valuable tool for confirming the formation of the carboxylate salt and studying the coordination of the carboxylate group to the metal center.

Protocol:

-

Sample Preparation: Prepare a KBr pellet of the dried this compound or acquire the spectrum of a thin film of the viscous liquid product between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected Spectral Features: The FTIR spectrum of 2-ethylhexanoic acid shows a characteristic broad O-H stretching band around 3000 cm⁻¹ and a C=O stretching vibration at approximately 1710 cm⁻¹.[10] Upon formation of the cerium salt, the O-H band will disappear, and the C=O stretching band will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand.

| Compound | ν(C=O) / νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference |

| 2-Ethylhexanoic acid | ~1710 | - | - | [10] |

| Silver 2-ethylhexanoate | ~1550 | ~1410 | ~140 | [11] |

| Tin(II) 2-ethylhexanoate | ~1550 | ~1415 | ~135 | [12] |

Due to the paramagnetic nature of the Ce³⁺ ion, obtaining high-resolution ¹H and ¹³C NMR spectra of this compound can be challenging. The unpaired electron in the Ce³⁺ ion causes significant line broadening and large chemical shifts (paramagnetic shifts) of the ligand proton and carbon signals.[13][14] However, these paramagnetic effects can also provide structural information.

Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Observations: The proton signals of the 2-ethylhexanoate ligand will be significantly shifted from their diamagnetic positions and will likely be broad. The magnitude and direction of the paramagnetic shift depend on the distance and orientation of the nucleus relative to the cerium ion.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. This is particularly relevant as it is often used as a precursor for cerium oxide.

Protocol:

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small amount of the sample (5-10 mg) in an alumina or platinum crucible.

-

Analysis Conditions: Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Expected Thermal Decomposition Pathway: The thermal decomposition of cerium(III) carboxylates in an inert atmosphere typically proceeds through the formation of an intermediate oxycarbonate species, which then decomposes to cerium oxide.[15][16] In the presence of oxygen, the final product is typically cerium(IV) oxide (CeO₂). The decomposition process is often accompanied by the release of ketones and carbon dioxide.[15]

The logical flow of the thermal decomposition process can be visualized as follows:

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, a comprehensive understanding of its likely molecular structure and properties can be derived from the study of analogous cerium(III) and lanthanide carboxylate complexes. This guide provides researchers with a foundational understanding of this important organometallic compound, including detailed representative protocols for its synthesis and characterization. The provided data from related compounds serves as a valuable reference for interpreting experimental results. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the precise molecular structure of this compound.

References

- 1. CERIUM(III) 2-ETHYLHEXANOATE | 56797-01-4 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 040451.22 [thermofisher.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. Syntheses and crystal structures of the cerium-based coordination polymers poly[(acetic acid)bis(μ-5-carboxythiophene-2-carboxylato)bis(μ-thiophene-2,5-dicarboxylato)dicerium(III)] and poly[(μ-acetato)aqua(μ4-thiophene-2,5-dicarboxylato)cerium(III)] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates: influence of electron-withdrawing and electron-donating groups on luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Cerium(III), Europium(III) and Ytterbium(III) Complexes with Alcohol Donor Groups as Chemical Exchange Saturation Transfer Agents for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New cerium(III) complexes of coumarins - synthesis, characterization and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon [agris.fao.org]

Cerium(III) Isooctanoate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) isooctanoate, also known as cerium(III) 2-ethylhexanoate, is an organometallic compound with the chemical formula C₂₄H₄₅CeO₆.[1][2] It is a cerium source that is soluble in organic solvents, making it a versatile precursor and catalyst in various chemical processes.[2] This technical guide provides a detailed overview of the physical properties of this compound, including methodologies for their determination, to support its application in research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the successful synthesis of derivative materials. The following tables summarize the key quantitative data available for this compound. It is important to note that many commercially available forms of this compound are solutions, often around 49% in 2-ethylhexanoic acid, which can influence the measured properties.[1]

General and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₅CeO₆ | [1][2] |

| Molecular Weight | 569.74 g/mol | [2] |

| CAS Number | 56797-01-4 | [1][3] |

| Appearance | Yellow to tan powder or crystals; Clear colorless to yellow, viscous liquid (for solutions) | [1][2] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | >300 °C (decomposes) | [2][3] |

| Boiling Point | Not available | [2] |

| Density | 1.08 g/cm³ | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | [3] |

| Organic Solvents | Soluble | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, based on standard laboratory practices for organometallic compounds, the following methodologies can be applied.

Determination of Melting Point

The high melting point and decomposition of this compound suggest that thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC) would be the most appropriate method.

-

Apparatus: TGA-DTA/DSC instrument.

-

Methodology:

-

A small, accurately weighed sample of pure this compound is placed in an inert crucible (e.g., alumina).

-

The sample is heated at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]

-

The TGA curve will indicate mass loss as a function of temperature, identifying the onset of decomposition.

-

The DTA/DSC curve will show thermal events such as melting (endothermic peak) and decomposition. For a substance that melts with decomposition, a sharp endotherm followed by a broader exotherm or endotherm corresponding to decomposition would be expected. The peak onset of the first major thermal event would be recorded as the melting/decomposition temperature.

-

Measurement of Density

Given that this compound can be a viscous liquid or a solid, different techniques can be employed for accurate density measurement.

-

For Viscous Liquid Forms (e.g., solutions):

-

Apparatus: Gas pycnometer or a portable digital density meter with a syringe for sample injection.[6][7]

-

Methodology (Gas Pycnometer):

-

The volume of a calibrated sample chamber is determined using a non-reactive gas (e.g., helium).

-

A known mass of the liquid sample is introduced into the chamber.

-

The volume of the sample is determined by measuring the volume of displaced gas.

-

The density is calculated as mass divided by the measured volume.[6]

-

-

-

For Solid Forms:

-

Apparatus: Gas pycnometer.

-

Methodology:

-

An accurately weighed sample of the solid is placed in the sample chamber of the pycnometer.

-

The volume of the solid is determined by measuring the displacement of an inert gas (e.g., helium).

-

Density is calculated from the mass and the measured volume.

-

-

Assessment of Solubility

A semi-quantitative method can be used to determine the solubility of this compound in various organic solvents.

-

Apparatus: Vials or test tubes, magnetic stirrer and stir bars, analytical balance.

-

Methodology:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.

-

Add a measured, small volume (e.g., 0.1 mL) of the chosen organic solvent to the vial.

-

Stir the mixture vigorously at a constant temperature.

-

If the solid dissolves completely, continue adding known masses of the solute until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged stirring).

-

If the initial amount does not dissolve, incrementally add more solvent until complete dissolution is observed.[8]

-

The solubility can then be expressed in terms of g/L or mol/L. Common solvents to test for organometallic compounds include toluene, xylene, tetrahydrofuran (THF), and dimethylformamide (DMF).[3][9]

-

Logical Workflow: Precursor to Nanoparticles

This compound is frequently utilized as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles.[2][3] The general workflow for this process involves the thermal decomposition of the organometallic precursor.

References

- 1. Cerium(III) 2-ethylhexanoate, 49% in 2-ethylhexanoic acid, Ce 12% 100 g | Request for Quote [thermofisher.com]

- 2. americanelements.com [americanelements.com]

- 3. CERIUM(III) 2-ETHYLHEXANOATE | 56797-01-4 [chemicalbook.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. ATS Scientific Inc Inventory [ats-scientific.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cerium(III) Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) isooctanoate, a cerium salt of isooctanoic acid, is an organometallic compound with growing interest in various scientific and industrial fields. Its unique properties make it a valuable precursor in materials science, a catalyst in organic synthesis, and a compound of interest for potential biomedical applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis, and characterization, as well as its relevance to the field of drug development.

Chemical Identifiers and Nomenclature

This compound is often referred to interchangeably with Cerium(III) 2-ethylhexanoate. While isooctanoic acid can refer to several isomers, in this context, it predominantly signifies 2-ethylhexanoic acid. For clarity and precision, it is crucial to note the specific identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Cerium tris(isooctanoate), Cerium(III) 2-ethylhexanoate, Cerous 2-ethylhexanoate |

| CAS Number | 94246-95-4 (for this compound) |

| 24593-34-8 , 56797-01-4 (for Cerium(III) 2-ethylhexanoate)[1][2] | |

| Molecular Formula | C₂₄H₄₅CeO₆[1][2] |

| Molecular Weight | 569.74 g/mol [1] |

| InChI Key | GGVUYAXGAOIFIC-UHFFFAOYSA-K[2] |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3][2] |

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. These properties are essential for its handling, application, and process development.

| Property | Value | Reference |

| Appearance | Yellow to tan powder or crystals; Viscous liquid | [1][2] |

| Melting Point | >300 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Cerium Content | Approximately 12% (for a 49% solution in 2-ethylhexanoic acid) |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and characterization of this compound based on available literature for related compounds.

Synthesis of Cerium(III) 2-Ethylhexanoate

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Organic solvent for extraction (e.g., hexane or toluene)

Procedure:

-

Preparation of Sodium 2-ethylhexanoate: Dissolve 2-ethylhexanoic acid in ethanol. Separately, prepare a stoichiometric amount of sodium hydroxide solution in water. Slowly add the NaOH solution to the 2-ethylhexanoic acid solution with stirring to form sodium 2-ethylhexanoate.

-

Reaction with Cerium(III) Salt: Prepare an aqueous solution of Cerium(III) nitrate hexahydrate.

-

Precipitation: Slowly add the cerium nitrate solution to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of Cerium(III) 2-ethylhexanoate will form.

-

Isolation and Purification: The precipitate can be collected by filtration. To obtain a purer product, the aqueous mixture can be extracted with an organic solvent in which the Cerium(III) 2-ethylhexanoate is soluble. The organic layer is then separated and the solvent is removed under reduced pressure to yield the final product.

-

Drying: The resulting solid is dried in a vacuum oven at a moderate temperature to remove any residual solvent and water.

Characterization Techniques

FT-IR spectroscopy is a powerful tool to confirm the formation of the metal carboxylate and to understand the coordination mode of the carboxylate ligand to the cerium ion.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

Absence of a broad O-H stretch: The disappearance of the broad absorption band from the carboxylic acid O-H group (around 3000 cm⁻¹) indicates the deprotonation of 2-ethylhexanoic acid.

-

Carboxylate stretches: The key diagnostic peaks are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The separation between these two peaks (Δν = νₐsym - νₛym) can provide information about the coordination mode (ionic, monodentate, bidentate, or bridging) of the carboxylate ligand to the cerium ion.

¹H and ¹³C NMR spectroscopy can be used to characterize the organic ligand of the complex. Due to the paramagnetic nature of the Ce(III) ion, the NMR signals of the coordinated 2-ethylhexanoate ligand may be broadened and shifted compared to the free acid.

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as CDCl₃.

Expected Spectral Features:

-

¹H NMR: The spectrum would be expected to show broad signals corresponding to the aliphatic protons of the 2-ethylhexanoate ligand. The absence of the acidic proton signal (typically >10 ppm for a carboxylic acid) confirms salt formation.

-

¹³C NMR: The carboxylate carbon signal would be expected to appear in the range of 170-185 ppm. The positions of the aliphatic carbon signals will also be present, though potentially broadened.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the compound.

Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

Expected Results:

-

TGA: The TGA thermogram will show weight loss steps corresponding to the decomposition of the organic ligands, ultimately leading to the formation of cerium oxide as the final residue.

-

DSC: The DSC curve will show endothermic or exothermic peaks associated with phase transitions (e.g., melting) and decomposition processes. For Cerium(III) 2-ethylhexanoate, the melting point is reported to be above 300 °C[1].

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its properties and the broader applications of cerium compounds are of significant interest to drug development professionals.

Catalysis in Organic Synthesis

Cerium salts are known to act as catalysts in various organic reactions that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Cerium(III) compounds can act as Lewis acids to promote reactions such as aldol condensations, Michael additions, and Friedel-Crafts reactions. The solubility of this compound in organic solvents makes it a potentially useful catalyst in homogeneous catalysis for the synthesis of drug candidates.

Precursor for Nanomaterials with Biomedical Applications

This compound serves as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles[3][4]. These nanoparticles, often referred to as nanoceria, have garnered considerable attention for their unique redox properties, acting as regenerative antioxidants. They can scavenge reactive oxygen species (ROS), which are implicated in a variety of diseases, including neurodegenerative disorders, inflammation, and cancer[5]. The ability to synthesize CeO₂ nanoparticles with controlled size and surface chemistry using precursors like this compound is a key area of research for developing novel nanomedicines.

Antimicrobial Properties of Cerium Compounds

Cerium salts, particularly cerium nitrate, have a history of use in topical treatments for burns due to their antimicrobial properties[6]. The antimicrobial mechanism is thought to involve the disruption of bacterial cell membranes and interference with essential cellular processes. While research has primarily focused on inorganic cerium salts and cerium oxide nanoparticles, the potential for cerium carboxylates to exhibit similar or enhanced antimicrobial activity warrants further investigation, especially for applications in drug delivery systems or as active components in topical formulations.

Visualizations

Caption: Relationship between identifiers for this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Cerium(III) 2-ethylhexanoate, 49% in 2-ethylhexanoic acid, Ce 12% 100 g | Buy Online [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cerium oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04132A [pubs.rsc.org]

Technical Guide: Solubility of Cerium(III) Isooctanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cerium(III) isooctanoate, also known as Cerium(III) 2-ethylhexanoate or cerium octoate. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental framework for researchers to determine these values in their laboratories.

Introduction to this compound

This compound is an organometallic compound, specifically a metal carboxylate, that finds applications as a catalyst, a drier in paints and coatings, and as a precursor for the synthesis of cerium-containing materials.[1][2] Its solubility in organic solvents is a critical parameter for its effective use in various chemical processes and formulations. Generally, this compound is known to be soluble in non-polar organic solvents and insoluble in water.[1][3]

Qualitative Solubility Profile

Based on available literature and safety data sheets, a qualitative solubility profile for this compound has been compiled.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Halogenated Hydrocarbons | Methylene Chloride | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Polar Protic Solvents | Water | Insoluble |

This table is based on general statements in technical documents and should be confirmed by quantitative analysis.

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Toluene | e.g., 25 | e.g., ICP-AES | ||

| e.g., Hexane | e.g., 25 | e.g., UV-Vis | ||

| e.g., Methylene Chloride | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a comprehensive approach to determine the solubility of this compound in a chosen organic solvent. The general workflow is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Spectrophotometer (UV-Vis) or Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed for a period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Accurately dilute the collected saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Analytical Determination of Cerium Concentration:

Two primary methods are recommended for the quantitative analysis of cerium in the prepared solution:

-

Method A: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

-

Principle: ICP-AES is a highly sensitive and accurate technique for elemental analysis. The sample is introduced into an argon plasma, which excites the cerium atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of cerium.

-

Standard Preparation: Prepare a series of calibration standards by dissolving a known mass of this compound in the organic solvent to create a stock solution. Perform serial dilutions to obtain standards of varying, known concentrations.

-

Analysis: Aspirate the prepared standards and the diluted sample solution into the ICP-AES instrument. Measure the emission intensity at a characteristic wavelength for cerium (e.g., 413.765 nm or 418.660 nm).

-

Quantification: Construct a calibration curve by plotting the emission intensity of the standards against their known concentrations. Use the equation of the calibration curve to determine the cerium concentration in the diluted sample.

-

-

Method B: UV-Visible Spectrophotometry (UV-Vis)

-

Principle: Cerium(III) ions can form colored complexes with specific reagents, and the absorbance of this color is proportional to the cerium concentration, following the Beer-Lambert Law. Alternatively, direct UV absorbance of the cerium compound in the solvent might be possible if it exhibits a distinct absorption band.

-

Standard Preparation: Prepare a calibration curve in the same manner as for ICP-AES, ensuring the concentrations are within the linear absorbance range of the spectrophotometer.

-

Analysis: Measure the absorbance of the standards and the diluted sample solution at the wavelength of maximum absorbance (λmax).

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the cerium concentration in the diluted sample.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility Determination

The successful determination of solubility relies on a series of logical steps and dependencies, as illustrated in the following diagram.

Caption: Logical flow from inputs to the final solubility value.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is not widely published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols for sample preparation and analysis using ICP-AES or UV-Vis spectrophotometry offer reliable methods for obtaining accurate and reproducible solubility data. This information is invaluable for the effective application of this compound in research, development, and industrial processes.

References

An In-depth Technical Guide to the Safety and Handling of Cerium(III) Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for Cerium(III) isooctanoate and analogous compounds. Specific safety and handling protocols should be developed in accordance with institutional and regulatory standards. A comprehensive risk assessment should be conducted before handling this substance.

Introduction

This compound (also known as Cerium(III) 2-ethylhexanoate) is a cerium salt of isooctanoic acid. It is an organometallic compound that finds applications as a catalyst, paint dryer, and plastics additive.[1] As with many organometallic compounds, particularly those of rare earth metals, specific and comprehensive safety and toxicological data for this compound is not widely available. This guide synthesizes the known information for this compound and provides guidance based on data from similar cerium compounds and general best practices for handling potentially air- and moisture-sensitive materials.

Hazard Identification and Classification

Based on available safety data sheets for solutions containing Cerium(III) 2-ethylhexanoate, the primary hazards are related to skin and eye irritation, potential respiratory irritation, and suspected reproductive toxicity.

GHS Classification (for a solution in mineral spirits and 2-ethylhexanoic acid):

-

Flammable liquids - Category 4

-

Skin corrosion/irritation - Category 2

-

Serious eye damage/eye irritation - Category 2A

-

Reproductive toxicity - Category 2

-

Specific target organ toxicity (single exposure) - Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H361: Suspected of damaging fertility or the unborn child

Physical and Chemical Properties

Quantitative data for pure this compound is limited. The following table summarizes available information for Cerium(III) 2-ethylhexanoate and provides context from other cerium compounds where data is lacking.

| Property | Cerium(III) 2-ethylhexanoate | Cerium(III) Nitrate Hexahydrate | Cerium Metal |

| CAS Number | 56797-01-4[1][2][3] | 10294-41-4 | 7440-45-1 |

| Molecular Formula | C24H45CeO6[2][3] | Ce(NO3)3 · 6H2O | Ce |

| Molecular Weight | 569.74 g/mol [4] | 434.22 g/mol [5] | 140.12 g/mol |

| Appearance | Viscous yellow liquid or yellow to tan powder/crystals[4][6] | White to yellow powder, crystals, or chunks[5] | Silvery-white metal |

| Melting Point | >300 °C[1][4] | 65 °C[5][7] | 795 °C |

| Boiling Point | No data available | >200 °C (decomposes)[5] | 3443 °C |

| Density | 1.08 g/cm³[4][6] | 1.67-1.9 g/cm³[5] | 6.77 g/cm³ |

| Solubility in Water | Insoluble[1] | 1754 g/L (25 °C)[5] | Reacts |

Toxicological Information

| Toxicological Endpoint | Data for Cerium Compounds |

| Acute Toxicity (Oral) | For Cerium Nitrate: Rat, LD50: 3154 mg/kg.[8] General cerium compounds are considered mildly to moderately toxic. |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Respiratory or Skin Sensitization | No data available for this compound. |

| Germ Cell Mutagenicity | No data available for this compound. |

| Carcinogenicity | Cerium and its compounds are not generally classified as carcinogenic by IARC, NTP, or OSHA. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (based on a solution containing Cerium(III) 2-ethylhexanoate).[5] For Cerium Nitrate: Rat, Intratesticular TDLo: 26,092 µg/kg.[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | Long-term exposure to rare earth metals may lead to pneumoconiosis. |

Handling and Storage

5.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

For handling air-sensitive materials, the use of a glovebox or Schlenk line with an inert atmosphere (argon or nitrogen) is recommended.

-

Ensure that eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.

5.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

As this compound may be air- and moisture-sensitive, handle under an inert atmosphere.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

If the material is air-sensitive, store under an inert atmosphere.

Accidental Release Measures and First Aid

6.1. Accidental Release

-

Minor Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material in a sealed container for disposal.

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Contact emergency services.

-

Follow the same containment procedures as for a minor spill, if it is safe to do so.

-

6.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity

-

Reactivity: May react with strong oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions. May be sensitive to air and moisture.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, sparks, and contact with incompatible materials. Exposure to air and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.

-

Hazardous Decomposition Products: Upon thermal decomposition, metal carboxylates typically yield metal oxides.[9] In this case, cerium oxides are expected. Combustion may also produce carbon monoxide and carbon dioxide.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the literature, a general protocol for handling air-sensitive reagents using a Schlenk line is provided as a representative methodology.

Protocol: Handling of Air-Sensitive this compound using a Schlenk Line

Objective: To safely transfer a known quantity of air-sensitive this compound from a storage container to a reaction vessel under an inert atmosphere.

Materials:

-

This compound

-

Schlenk line (dual manifold for vacuum and inert gas)

-

Schlenk flask (reaction vessel)

-

Septa

-

Syringes and needles

-

Cannula (double-tipped needle)

-

Dry, deoxygenated solvent

-

Personal Protective Equipment (as specified in Section 5.2)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and oven-dried to remove any moisture.

-

Assemble the Schlenk line and ensure the inert gas supply is active and the vacuum pump is functioning correctly.

-

Attach the empty Schlenk flask to the Schlenk line.

-

-

Inerting the Glassware:

-

Evacuate the Schlenk flask by opening the stopcock to the vacuum manifold.

-

Refill the flask with inert gas by switching the stopcock to the inert gas manifold.

-

Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere within the flask.

-

-

Reagent Transfer (for a solid):

-

Under a positive flow of inert gas, briefly remove the stopper from the Schlenk flask and add the solid this compound.

-

Quickly replace the stopper and perform another vacuum/inert gas cycle.

-

-

Reagent Transfer (for a liquid or solution via syringe):

-

Ensure the this compound container is sealed with a septum.

-

Purge a syringe with inert gas.

-

Pierce the septum of the reagent bottle with the needle and withdraw the desired volume.

-

Inject the reagent into the Schlenk flask through its septum against a positive pressure of inert gas.

-

-

Reagent Transfer (for a liquid or solution via cannula):

-

Inert both the receiving Schlenk flask and the flask containing the this compound solution.

-

Insert one end of the cannula through the septum of the reagent flask, ensuring the tip is below the liquid level.

-

Insert the other end of the cannula into the receiving flask.

-

Apply a slightly higher pressure of inert gas to the reagent flask to initiate the transfer of the liquid.

-

-

Post-Transfer:

-

Once the transfer is complete, remove the syringe or cannula.

-

Proceed with the intended reaction under a positive pressure of inert gas.

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response workflow for exposure or spills.

References

- 1. CERIUM(III) 2-ETHYLHEXANOATE | 56797-01-4 [chemicalbook.com]

- 2. Cerium(III) 2-ethylhexanoate, 49% in 2-ethylhexanoic acid, Ce 12% 100 g | Buy Online [thermofisher.com]

- 3. Cerous 2-ethylhexanoate | C24H45CeO6 | CID 62122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. americanelements.com [americanelements.com]

- 7. Cerium (III) nitrate hydrate | Cerium trinitrate | CeN3O9 · 6H2O - Ereztech [ereztech.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

The Thermal Stability of Cerium(III) Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cerium(III) isooctanoate, a metallo-organic compound, finds applications as a catalyst, paint dryer, and plastic additive.[1] Its thermal stability is a critical parameter for its use in various manufacturing processes, particularly in the synthesis of cerium oxide nanoparticles where it serves as a precursor.[2] While specific, in-depth data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, a comprehensive understanding can be derived from the well-documented thermal behavior of analogous cerium(III) carboxylates, such as butanoate, pentanoate, and hexanoate. This guide synthesizes the available data on these related compounds to provide a robust framework for understanding the thermal stability of this compound.

The thermal decomposition of cerium(III) carboxylates is a multi-stage process that involves melting, the release of gaseous byproducts, and the formation of intermediate compounds before yielding the final product, cerium dioxide (CeO₂).[3][4] The process is influenced by factors such as the heating rate and the surrounding atmosphere.

Thermal Decomposition Profile

The thermal decomposition of cerium(III) carboxylates, such as butanoate, pentanoate, and hexanoate, when heated in an inert argon atmosphere, typically proceeds through several distinct stages. These compounds initially undergo melting transitions at temperatures below 200°C before decomposition commences.[3][4] The decomposition process is characterized by the evolution of carbon dioxide and symmetrical ketones as the primary gaseous species.[3][4]

Intermediate phases, including a cerium oxycarboxylate (Ce₂O(CnH₂n+₁CO₂)₄) and cerium oxycarbonate (Ce₂O₂CO₃), are formed during the decomposition.[3][4] The final solid product of the thermal decomposition is cerium dioxide (CeO₂).[3][4] The oxidation of Ce³⁺ to Ce⁴⁺ appears to occur via an intermediate Ce₂O₃ phase that forms from the decomposition of the oxycarbonate.[3][4]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the simultaneous thermogravimetric (TG) and differential thermal analysis (DTA) of cerium(III) pentanoate and hexanoate, which can be considered as close structural analogs to this compound. The data was collected at a heating rate of 5 °C/min in an argon atmosphere.[3]

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Mass Loss (%) |

| Cerium(III) Hexanoate | Melting | ~140 | ~160 | - |

| Decomposition Stage 1 | - | - | - | |

| Decomposition Stage 2 | - | - | - | |

| Final Decomposition | - | 450-460 | 59.1 - 60.1 | |

| Cerium(III) Pentanoate | Endothermic Peak I | 109 | 120 | - |

| Melting | - | - | - | |

| Decomposition | - | - | - |

Note: Detailed quantitative data for each distinct decomposition stage of Cerium(III) Hexanoate and Pentanoate was not fully detailed in the provided search results. The final mass loss for Ce-hexanoate corresponds to the formation of CeO₂.[3]

Experimental Protocols

The thermal stability of cerium carboxylates is primarily investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).[3][5] These techniques monitor the change in mass and heat flow, respectively, as a function of temperature.

Simultaneous Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

A detailed experimental protocol for the thermal analysis of cerium carboxylates, based on the study of cerium butanoate, pentanoate, and hexanoate, is as follows:[3]

-

Sample Preparation: A sample mass of approximately 11.5 ± 0.2 mg is placed in an alumina (Al₂O₃) crucible.

-

Instrumentation: A simultaneous TG-DTA instrument (e.g., STA 449C Netzsch) is used for the analysis.

-

Atmosphere: The experiment is conducted under a continuous flow of high-purity argon at a flow rate of 40 ml/min to maintain an inert atmosphere.

-

Heating Program: The sample is heated from room temperature up to 1000°C at a constant heating rate of 5 °C/min.

-

Buoyancy Correction: A blank run with an empty crucible is performed under the same experimental conditions to correct for buoyancy effects.

-

Evolved Gas Analysis (EGA): The gaseous products evolved during the decomposition can be analyzed using a coupled mass spectrometer or a Fourier-transform infrared (FTIR) spectrometer.

Visualizing the Experimental Workflow and Decomposition Pathway

To better understand the experimental process and the proposed decomposition mechanism, the following diagrams are provided.

Caption: Experimental workflow for TG-DTA analysis of cerium carboxylates.

Caption: Proposed thermal decomposition pathway for cerium(III) carboxylates.

References

The Evolution of Cerium-Based Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, the most abundant of the rare-earth elements, has carved out an indispensable role in the world of catalysis.[1] Its unique redox properties, specifically the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states, coupled with its ability to store and release oxygen, have made cerium-based materials, particularly cerium dioxide (ceria, CeO₂), a cornerstone in a multitude of catalytic applications. This technical guide provides an in-depth exploration of the historical development of cerium-based catalysts, from their initial use in automotive exhaust treatment to their current sophisticated applications in environmental remediation, energy production, and fine chemical synthesis. We will delve into the key scientific breakthroughs, present comparative performance data, detail experimental protocols for their synthesis and characterization, and visualize the fundamental mechanisms that govern their remarkable catalytic activity.

Historical Milestones in Cerium Catalysis

The journey of cerium-based catalysts can be broadly categorized into three overlapping eras: the advent of the three-way catalyst, the exploration of nanostructured ceria, and the current focus on atomic-level design and advanced applications.

The Dawn of the Three-Way Catalyst (TWC): The story of ceria in catalysis began in earnest in the late 1970s with its incorporation into automotive three-way catalysts (TWCs). The primary function of ceria in this context is to act as an oxygen storage component, mitigating fluctuations in the air-to-fuel ratio. Under fuel-rich conditions, the catalyst requires oxygen to oxidize carbon monoxide (CO) and unburned hydrocarbons (HCs). Ceria provides this oxygen by the reduction of Ce⁴⁺ to Ce³⁺. Conversely, under fuel-lean conditions, excess oxygen is stored through the oxidation of Ce³⁺ back to Ce⁴⁺, which is then used for the reduction of nitrogen oxides (NOx) to nitrogen (N₂). This buffering capacity dramatically widens the operational window of the TWC, enabling the simultaneous conversion of all three major pollutants.

The Nanotechnology Revolution: The past two decades have witnessed a surge in research focused on nanostructured ceria.[2] Scientists discovered that by controlling the morphology of ceria at the nanoscale—creating nanocubes, nanorods, and nanoparticles—they could expose different crystal facets.[3][4] For instance, ceria nanocubes tend to expose the more reactive {100} and {110} planes, while nanorods and nano-octahedra primarily expose the more stable {111} facets.[4] This morphological control was found to have a profound impact on catalytic activity, as the formation of crucial oxygen vacancies is more favorable on the more open and reactive surfaces.

The Era of Precision and Diversification: More recently, the field has moved towards even greater precision with the development of single-atom catalysts (SACs), where individual metal atoms are dispersed on the ceria support. This maximizes the utilization of precious metals and can lead to exceptional catalytic activity and selectivity.[5] Furthermore, the application of cerium-based catalysts has expanded significantly beyond automotive emissions control. They are now actively investigated for a wide range of reactions, including:

-

Environmental Catalysis: Selective catalytic reduction (SCR) of NOx with ammonia (NH₃-SCR), soot oxidation in diesel particulate filters, and the oxidation of volatile organic compounds (VOCs).[6][7]

-

Energy and Fuel Production: The water-gas shift reaction for hydrogen production, CO₂ hydrogenation to fuels and chemicals, and as components in solid oxide fuel cells.[3]

-

Organic Synthesis: As catalysts or supports for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Quantitative Performance Data

The evolution of cerium-based catalysts is marked by significant improvements in their performance. The following tables summarize key quantitative data, offering a comparison across different generations and types of ceria-based catalysts.

Table 1: CO Oxidation Performance of Various Cerium-Based Catalysts

| Catalyst | Morphology/Type | T₅₀ (°C)¹ | Turnover Frequency (TOF) (s⁻¹) | Temperature for TOF Measurement (°C) | Reference |

| Pt/CeO₂ | Polycrystalline | ~150-200 | - | - | [2] |

| Pt/CeO₂-nanorods | Nanorods | 239 | - | - | [8] |

| Pt/CeO₂-nanocubes | Nanocubes | 214 | - | - | [8] |

| Pd/M-CeO₂ | Single-Atom Catalyst | ~85-90 | - | - | [5] |

| Pt/CeSnOx | Mixed Oxide | T₁₀ at < 0 | 0.020 | 150 | [9] |

¹ T₅₀ is the temperature at which 50% conversion of CO is achieved.

Table 2: Oxygen Storage Capacity (OSC) of Ceria and Ceria-Zirconia Catalysts

| Catalyst | Dopant | OSC (mmol H₂/g) | Reference |

| Undoped CeO₂ | None | 0.230 | [10] |

| 5 mol% Yb-doped CeO₂ | Ytterbium | 0.444 | [10] |

| 4 mol% Y-doped CeO₂ | Yttrium | 0.387 | [10] |

| 7 mol% La-doped CeO₂ | Lanthanum | 0.380 | [10] |

| CeO₂-ZrO₂ | Zirconium | Enhanced compared to pure CeO₂ | [11][12] |

Table 3: NH₃-SCR Performance of Cerium-Based Catalysts

| Catalyst | Key Features | Temperature for >90% NOx Conversion (°C) | Reference |

| Ce₀.₁-Mn-Ti₀.₁ | Mixed Oxide | 75 - 225 | [7] |

| Ag₅-Mn/Ce-Ti | Silver and Manganese promoted | 150 - 300 | [13] |

| Ho₀.₄₅Ce₀.₃₅/TiO₂ | Holmium-doped | ~200 - 350 | [14] |

Detailed Experimental Protocols

Reproducibility is paramount in catalyst research. This section provides detailed methodologies for the synthesis of common cerium-based catalysts and for their characterization.

Protocol 1: Hydrothermal Synthesis of CeO₂ Nanocubes

Objective: To synthesize cerium dioxide nanocubes with exposed {100} facets.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M solution of Ce(NO₃)₃·6H₂O in deionized water.

-

Prepare a 6 M solution of NaOH in deionized water.

-

In a typical synthesis, add the NaOH solution dropwise to the cerium nitrate solution under vigorous stirring until the pH reaches a desired value (typically pH > 9). A precipitate will form.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 180°C for 24 hours.[15]

-

After cooling the autoclave to room temperature, collect the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven at 60°C overnight.[15]

Protocol 2: Impregnation Synthesis of Ru/CeO₂

Objective: To prepare a ruthenium catalyst supported on ceria.

Materials:

-

Cerium dioxide (CeO₂) support (nanoparticles, nanorods, etc.)

-

Ruthenium(III) chloride (RuCl₃) hydrate

-

Deionized water

Procedure:

-

Disperse the CeO₂ support in an aqueous solution of RuCl₃. The concentration of the RuCl₃ solution should be calculated to achieve the desired weight percentage of Ru loading (e.g., 1 wt%).[16]

-

Stir the suspension magnetically at room temperature for 8 hours to ensure uniform impregnation.[17]

-

Evaporate the water from the mixture using a rotary evaporator or by heating in an oven at 120°C overnight.[17]

-

Calcine the resulting solid in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 300-400°C and holding it for several hours.[17][18]

Protocol 3: Temperature-Programmed Reduction (TPR)

Objective: To assess the reducibility of a cerium-based catalyst.

Apparatus:

-

A flow reactor system equipped with a furnace and a thermal conductivity detector (TCD).

Procedure:

-

Place a known mass of the catalyst sample (typically 50 mg) in the reactor.[18]

-

Pre-treat the sample by heating it in an inert gas flow (e.g., Ar or N₂) to a specific temperature to remove adsorbed water and other impurities.

-

Cool the sample to room temperature.

-

Switch the gas flow to a reducing gas mixture, typically 5-10% H₂ in Ar or N₂, at a constant flow rate (e.g., 30 mL/min).[19]

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 850°C).[19]

-

The TCD monitors the consumption of H₂ as a function of temperature. The resulting plot of H₂ consumption versus temperature is the TPR profile, which reveals the temperatures at which different species in the catalyst are reduced.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the surface elemental composition and the oxidation states of cerium.

Apparatus:

-

An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Procedure:

-

Mount the powdered catalyst sample on a sample holder using double-sided adhesive tape.

-

Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the Ce 3d and O 1s regions.

-

Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

-

Deconvolute the high-resolution Ce 3d spectrum into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺ ions. The relative areas of these peaks are used to quantify the ratio of Ce³⁺ to Ce⁴⁺ on the surface.[5][20]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the study of cerium-based catalysts.

Caption: The Mars-van Krevelen mechanism for CO oxidation on a ceria surface.

Caption: A generalized workflow for the synthesis of cerium-based catalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CO2 Hydrogenation over Nanoceria-Supported Transition Metal Catalysts: Role of Ceria Morphology (Nanorods versus Nanocubes) and Active Phase Nature (Co versus Cu) [mdpi.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pt/CeO2 and Pt/CeSnOx Catalysts for Low-Temperature CO Oxidation Prepared by Plasma-Arc Technique [frontiersin.org]

- 10. Enhanced Oxygen Storage Capacity of Porous CeO2 by Rare Earth Doping [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Enhanced low-temperature NH3-SCR performance of Ce/TiO2 modified by Ho catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Highly efficient Ru/CeO2 catalysts for formaldehyde oxidation at low temperature and the mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cerium(III) Isooctanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) isooctanoate, also known as cerium(III) 2-ethylhexanoate, is a metal carboxylate that has found widespread industrial application as a drying agent (siccative) in paints, coatings, and inks. Its catalytic activity stems from the redox potential of the cerium ion, which facilitates oxidative cross-linking of polymeric binders.[1][2] Beyond this primary application, the unique properties of the Cerium(III) ion as a Lewis acid and redox catalyst suggest its potential for broader utility in organic synthesis, including in the construction of complex molecules relevant to drug development.[3][4]

These application notes provide an overview of the potential uses of this compound as a catalyst in various organic transformations, based on the known reactivity of other Cerium(III) compounds. The provided protocols are illustrative and may require optimization for specific substrates and reaction conditions.

Catalytic Applications

The catalytic activity of Cerium(III) compounds can be broadly categorized into two main areas: Lewis acid catalysis and redox catalysis.

1. Lewis Acid Catalysis:

The Cerium(III) ion can function as a Lewis acid, activating substrates for nucleophilic attack. This property is particularly useful in carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Aza-Diels-Alder Reactions: Cerium(III) catalysts have been shown to be effective in promoting aza-Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines.[3] The Lewis acidic cerium center coordinates to the nitrogen atom of the imine, activating it for cycloaddition with a dienophile.

-

Esterification Reactions: Cerium(III) compounds can catalyze the esterification of carboxylic acids with alcohols.[5][6] The coordination of the cerium ion to the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating attack by the alcohol.

-

Aldol Condensation: The formation of carbon-carbon bonds via aldol condensation can be promoted by Lewis acidic catalysts.[7][8] Cerium(III) can activate the carbonyl group of an aldehyde or ketone, making it more susceptible to attack by an enolate.

2. Redox Catalysis:

The accessibility of the Ce(III)/Ce(IV) redox couple allows cerium compounds to participate in a variety of oxidation and reduction reactions.[1][9]

-

Oxidation Reactions: In the presence of an oxidant, Cerium(III) can be oxidized to Cerium(IV), which is a powerful oxidizing agent. This has been utilized in the oxidation of various organic substrates.[1][9] While often used in stoichiometric amounts, catalytic cycles involving the in-situ regeneration of Ce(IV) are possible.

-

Polymerization Reactions: As seen in its application as a drier, this compound can initiate radical polymerization processes through a redox mechanism, leading to the cross-linking of unsaturated polymers.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the academic literature for the following applications, this table provides representative data for analogous Cerium(III)-catalyzed reactions to illustrate potential efficacy.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aza-Diels-Alder | Ce/Hal-TCT-IDA | (E)-N-benzylideneaniline | Styrene | Dichloromethane | RT | 12 | 95 | [3] |

| Esterification | Cerium(III) phosphotungstate | Stearic acid | Methanol | Toluene | 90 | 1.5 | >90 | [5] |

| Aldol Condensation | CeO₂ | Acetaldehyde | - | Gas Phase | 25 | - | - | [7] |

| Oxidation | Ce(III)-catalyzed | 4-oxo acids | Bromate | Acidic medium | - | - | - | [1] |

Experimental Protocols

The following are detailed, illustrative protocols for key reactions where this compound could potentially be employed as a catalyst. Note: These protocols are adapted from literature on other Cerium(III) catalysts and will likely require optimization for this compound.

Protocol 1: Aza-Diels-Alder Reaction for Tetrahydroquinoline Synthesis

This protocol is adapted from the synthesis of tetrahydroquinolines using a heterogeneous Cerium(III) catalyst.[3]

Materials:

-

(E)-N-benzylideneaniline derivative (1.0 mmol)

-

Styrene (or other dienophile) (1.2 mmol)

-

This compound (e.g., 5 mol%)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (E)-N-benzylideneaniline derivative (1.0 mmol) and this compound (0.05 mmol).

-

Dissolve the solids in anhydrous dichloromethane (5 mL).

-

Add the styrene (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Protocol 2: Esterification of a Carboxylic Acid

This protocol is a general procedure adapted from studies on Cerium(III)-catalyzed esterification.[5][6]

Materials:

-

Carboxylic acid (1.0 mmol)

-

Alcohol (3.0 mmol)

-

This compound (e.g., 2 mol%)

-

Toluene (10 mL)

-

Dean-Stark apparatus (optional, for water removal)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 mmol), the alcohol (3.0 mmol), and this compound (0.02 mmol).

-

Add toluene (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete (typically 1.5-5 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude ester by distillation or silica gel column chromatography.

Mandatory Visualizations

Caption: Aza-Diels-Alder reaction workflow catalyzed by this compound.

Caption: Proposed mechanism for this compound catalyzed esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zastita-materijala.org [zastita-materijala.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arts.units.it [arts.units.it]

Application Notes and Protocols for Cerium(III) Isooctanoate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, a lanthanide, exhibits versatile catalytic activity owing to its accessible +3 and +4 oxidation states and its character as a hard Lewis acid. Cerium(III) compounds, in particular, are effective catalysts for a variety of organic transformations, including carbon-carbon bond-forming reactions. While specific literature on the catalytic applications of Cerium(III) isooctanoate is limited, its properties as a soluble, lipophilic cerium salt make it a promising candidate for homogeneous catalysis in non-polar organic solvents.

These application notes provide a detailed, representative experimental protocol for the use of this compound as a Lewis acid catalyst in a Friedel-Crafts alkylation reaction. This protocol is based on established principles of lanthanide-catalyzed organic reactions and is intended as a starting point for researchers to explore the catalytic potential of this compound.

Data Presentation

Due to the absence of specific literature data for this compound in the representative reaction, the following table outlines typical reaction parameters for a generic Lewis acid-catalyzed Friedel-Crafts alkylation. Researchers should optimize these conditions for their specific substrates.

| Parameter | Value/Range | Notes |

| Catalyst Loading | 1 - 10 mol% | A good starting point is 5 mol%. Lower loadings may be possible with highly reactive substrates. |

| Substrate 1 (Arene) | 1.0 equivalent | Typically the limiting reagent. |

| Substrate 2 (Alkylating Agent) | 1.0 - 1.5 equivalents | A slight excess of the alkylating agent can improve conversion. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitromethane | The choice of solvent can significantly impact the reaction rate and selectivity. |

| Temperature | 0 °C to room temperature (20-25 °C) | The reaction should be initiated at a lower temperature and may be allowed to warm to room temperature. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS). |

Experimental Protocols

Representative Reaction: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol describes a general procedure for the alkylation of toluene with benzyl chloride, catalyzed by this compound.

Materials and Reagents: